molecular formula C23H25N7O4S B2663967 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005293-68-4

1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2663967
CAS No.: 1005293-68-4
M. Wt: 495.56
InChI Key: IGDYHOBPQCWVCB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a sulfonyl bridge. Its structure includes two methoxy-substituted aromatic rings: a 4-methoxy-3-methylbenzenesulfonyl group and a 3-methoxyphenyl group attached to the triazolo[4,5-d]pyrimidine system.

Properties

IUPAC Name

7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O4S/c1-16-13-19(7-8-20(16)34-3)35(31,32)29-11-9-28(10-12-29)22-21-23(25-15-24-22)30(27-26-21)17-5-4-6-18(14-17)33-2/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDYHOBPQCWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine , identified by its CAS number 872985-96-1, is a complex organic molecule with potential pharmacological applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H31N3O6S
  • Molecular Weight : 441.5 g/mol
  • Functional Groups : Methoxy groups, sulfonyl group, piperazine ring, and triazole-pyrimidine moiety.

The presence of these functional groups suggests possible interactions with biological targets that could lead to therapeutic effects.

Biological Activity Overview

Research on compounds with similar structural features indicates a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole and pyrimidine rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi .
  • Anticancer Properties : The presence of methoxy and sulfonyl groups in similar compounds has been linked to anticancer activity. Studies have demonstrated that such compounds can inhibit cancer cell proliferation in vitro .
  • CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects. Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of a series of triazole-containing compounds. The results indicated that these compounds effectively inhibited the growth of several pathogenic bacteria and fungi. The mechanism was attributed to the disruption of cell wall synthesis .
  • Anticancer Activity :
    In a comparative analysis of various benzamide derivatives, it was found that those containing methoxy groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-methoxylated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Neuropharmacological Effects :
    Research on piperazine derivatives revealed their potential as anxiolytics. In animal models, these compounds demonstrated reduced anxiety-like behavior, suggesting a mechanism involving serotonin receptor modulation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialTriazole derivativesInhibition of bacterial growth
AnticancerMethoxy-substituted benzamidesEnhanced cytotoxicity against cancer cells
CNS ActivityPiperazine derivativesAnxiolytic effects in animal models

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Properties : Compounds containing triazole and pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies on related triazole-piperazine derivatives demonstrated effective inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Therapeutic Applications

1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine may have several therapeutic applications:

  • Cancer Treatment : Its structural components suggest it could inhibit tubulin polymerization, a mechanism crucial for cancer cell division. Preliminary studies indicate that related compounds induce apoptosis in cancer cells .
  • Antimicrobial Agents : Given its potential antibacterial properties, further investigation could establish its role in treating bacterial infections resistant to conventional antibiotics.

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of triazole-piperazine derivatives for cytotoxicity against various cancer cell lines using the MTT assay. The most potent derivative showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong anticancer potential .

Case Study 2: Antibacterial Activity

Research on structurally similar compounds revealed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. These findings support the hypothesis that 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine could also exhibit similar effects .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares structural motifs with several triazolopyrimidine derivatives documented in the evidence. Key comparisons include:

Compound Structure Substituents Biological Activity Key Differences vs. Target Reference
Target Triazolo[4,5-d]pyrimidine + piperazine + sulfonyl - 4-Methoxy-3-methylbenzenesulfonyl
- 3-Methoxyphenyl
Not explicitly stated (likely kinase/NOX inhibition)
VAS2870 Triazolo[4,5-d]pyrimidine + sulfide 1,3-Benzoxazol-2-yl + benzyl NADPH oxidase inhibitor Sulfide vs. sulfonyl; altered aromatic substituents
Triazolo[4,5-d]pyrimidine + piperazine + propanone 4-Methylphenyl + 4-methoxyphenyl Unspecified Propanone linker vs. sulfonyl; methyl vs. methyl-methoxy substitution
Triazolo[4,5-d]pyrimidine + thione + sugar 4-Methoxybenzyl + thioglycoside Anticancer (MCF-7, A549 cells) Thione group and sugar moieties absent in target
Triazolo[4,5-d]pyrimidine + cyclopropane Difluorophenyl + cyclopentane-triol Antiplatelet/antibacterial Cyclopropane and fluorophenyl groups; no sulfonyl

Pharmacological Implications

  • Substituent Positioning : The 3-methoxyphenyl group on the triazolopyrimidine core may influence binding affinity in kinase targets, as seen in ’s antiplatelet activity with analogous triazolopyrimidines .
  • Anticancer Potential: highlights that triazolopyrimidine thioglycosides exhibit cytotoxicity, suggesting the target’s methoxy groups could modulate similar pathways if functionalized with bioactive moieties .

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